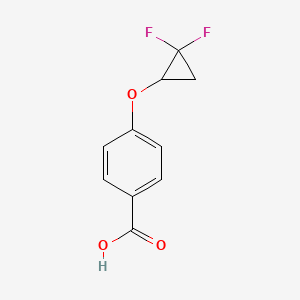

4-(2,2-Difluorocyclopropoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,2-Difluorocyclopropoxy)benzoic acid is a chemical compound with the molecular formula C10H8F2O3. It is characterized by the presence of a difluorocyclopropyl group attached to a benzoic acid moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,2-difluorocyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,2-Difluorocyclopropoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Development

4-(2,2-Difluorocyclopropoxy)benzoic acid serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, similar fluorinated benzoic acids have shown efficacy against herpes simplex virus types 1 and 2, indicating potential for further exploration against viral pathogens resistant to conventional treatments .

Antimicrobial Properties

Research indicates that compounds with similar structures can possess significant antimicrobial activity. The introduction of fluorine atoms often enhances the interaction with biological membranes, potentially leading to increased permeability and efficacy against bacterial strains.

- Case Study : In laboratory settings, derivatives of benzoic acids have demonstrated inhibition of Mycobacterium tuberculosis at low concentrations (10 µg/mL), suggesting their potential as therapeutic agents against resistant strains.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, modulating key metabolic pathways. The presence of the difluorocyclopropoxy group can affect the binding affinity to target enzymes, potentially leading to novel therapeutic strategies.

- Biological Activity Summary :

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of mycobacterial growth | |

| Antiviral | Potential activity against HSV | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as hydrophobicity and thermal stability. This compound can be utilized in the synthesis of advanced materials, including polymers with enhanced performance characteristics.

- Application Example : Fluorinated polymers are being investigated for use in coatings and membranes due to their resistance to solvents and chemicals, offering potential applications in various industrial sectors.

Mécanisme D'action

The mechanism of action of 4-(2,2-Difluorocyclopropoxy)benzoic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorobenzoic acid: Similar in structure but lacks the cyclopropyl group.

4-(2,2-Difluorocyclopropyl)benzoic acid: Similar but with a different substitution pattern on the benzoic acid ring.

Uniqueness

4-(2,2-Difluorocyclopropoxy)benzoic acid is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .

Activité Biologique

4-(2,2-Difluorocyclopropoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10F2O3

- CAS Number : 2044901-34-8

The compound features a benzoic acid moiety substituted with a difluorocyclopropoxy group, which is expected to influence its biological activity through various mechanisms.

Anticancer Properties

Recent studies have evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against:

- Hep-G2 (liver cancer)

- A2058 (melanoma)

In vitro assays indicated that at concentrations as low as 5 µM, the compound inhibited cell proliferation effectively, suggesting its potential as an anticancer agent .

The proposed mechanism of action involves the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, it appears to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) , promoting protein degradation processes that are often dysregulated in cancer cells .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on Sprague-Dawley rats:

- The oral LD50 was determined to be approximately 720 mg/kg for males and <720 mg/kg for females.

- Clinical signs included hypoactivity, ataxia, and impaired limb use .

These findings highlight the need for careful consideration of dosing in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar benzoic acid derivatives was conducted.

| Compound Name | Anticancer Activity | LD50 (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | ~720 | UPP and ALP activation |

| 3-chloro-4-methoxybenzoic acid | Moderate | >500 | Inhibition of protein degradation pathways |

| 4-tert-butylbenzoic acid | Low | ~800 | Non-specific cytotoxicity |

This table illustrates that while this compound exhibits promising anticancer activity, other derivatives may have different profiles regarding efficacy and safety.

Study on Hepatocellular Carcinoma

A detailed case study investigated the effects of this compound on HepG2 cells. The study reported:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

- Enhanced expression of pro-apoptotic markers .

Study on Melanoma Cell Lines

In another study focusing on A2058 melanoma cells:

Propriétés

IUPAC Name |

4-(2,2-difluorocyclopropyl)oxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)5-8(10)15-7-3-1-6(2-4-7)9(13)14/h1-4,8H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMMNFWHMXBWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.